Nateglinide Acyl-beta-D-glucuronide
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Overview
Description
Nateglinide Acyl-beta-D-glucuronide is a metabolite of Nateglinide, which is an oral antihyperglycemic agent used for the treatment of non-insulin-dependent diabetes mellitus. Nateglinide belongs to the meglitinide class of short-acting insulin secretagogues, which act by binding to beta cells of the pancreas to stimulate insulin release .
Mechanism of Action
Target of Action
Nateglinide Acyl-beta-D-glucuronide is a metabolite of Nateglinide . Nateglinide primarily targets the β cells of the pancreas . These cells play a crucial role in the regulation of blood glucose levels by secreting insulin, a hormone that facilitates the uptake of glucose into cells .
Mode of Action
Nateglinide, and by extension its metabolite this compound, acts by binding to the β cells of the pancreas . This binding stimulates the release of insulin, thereby inducing an early insulin response to meals and decreasing postprandial (after meal) blood glucose levels .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of insulin secretion. By stimulating the β cells of the pancreas, it promotes the release of insulin, which in turn facilitates the uptake of glucose into cells, thereby lowering blood glucose levels .
Pharmacokinetics
Nateglinide is extensively metabolized in the liver and excreted in urine (83%) and feces (10%) . The major metabolites, including this compound, possess less activity than the parent compound .
Result of Action
The primary result of the action of this compound is a decrease in postprandial blood glucose levels . By stimulating insulin release, it helps to regulate blood glucose levels, particularly after meals. This can help to manage and control type II diabetes .
Biochemical Analysis
Cellular Effects
The parent compound, Nateglinide, has been shown to lower blood glucose levels by stimulating insulin secretion from the pancreas
Molecular Mechanism
Nateglinide, the parent compound, works by inhibiting ATP-sensitive potassium channels in a glucose-dependent manner . This action leads to the depolarization of the β cells in the pancreas, causing voltage-gated calcium channels to open. The resulting calcium influx induces fusion of insulin-containing vesicles with the cell membrane, leading to insulin secretion
Metabolic Pathways
Nateglinide Acyl-beta-D-glucuronide is involved in metabolic pathways as a metabolite of Nateglinide
Preparation Methods
The synthesis of Nateglinide Acyl-beta-D-glucuronide involves the conjugation of Nateglinide with glucuronic acid. This reaction is typically catalyzed by UDP-glucuronosyltransferase enzymes. The industrial production methods for this compound are not extensively documented, but the general approach involves the use of high-performance liquid chromatography (HPLC) and other purification techniques to isolate the desired product .
Chemical Reactions Analysis
Nateglinide Acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the cleavage of the glucuronide moiety, resulting in the formation of Nateglinide and glucuronic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized metabolites.
Substitution: this compound can participate in substitution reactions, where the glucuronide group is replaced by other functional groups.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are Nateglinide, glucuronic acid, and various oxidized derivatives .
Scientific Research Applications
Nateglinide Acyl-beta-D-glucuronide has several scientific research applications, including:
Pharmacokinetics: It is used to study the metabolism and excretion of Nateglinide in the body.
Drug Development: Researchers use this compound to develop new drugs and to understand the metabolic pathways of meglitinides.
Comparison with Similar Compounds
Nateglinide Acyl-beta-D-glucuronide is unique compared to other similar compounds due to its specific metabolic pathway and its role as a metabolite of Nateglinide. Similar compounds include:
Repaglinide Acyl-beta-D-glucuronide: Another meglitinide derivative with similar insulinotropic effects.
Glipizide Acyl-beta-D-glucuronide: A sulfonylurea derivative that also stimulates insulin release but through a different mechanism.
Pioglitazone Acyl-beta-D-glucuronide: A thiazolidinedione derivative that improves insulin sensitivity rather than stimulating insulin release.
These compounds differ in their chemical structure, metabolic pathways, and pharmacological effects, highlighting the uniqueness of this compound.
Properties
CAS No. |
183996-85-2 |
---|---|
Molecular Formula |
C25H35NO9 |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H35NO9/c1-13(2)15-8-10-16(11-9-15)22(30)26-17(12-14-6-4-3-5-7-14)24(33)35-25-20(29)18(27)19(28)21(34-25)23(31)32/h3-7,13,15-21,25,27-29H,8-12H2,1-2H3,(H,26,30)(H,31,32)/t15?,16?,17-,18+,19+,20-,21+,25+/m1/s1 |
InChI Key |
YTIRWNSTJVSCRW-AAJXCADTSA-N |
SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Isomeric SMILES |
CC(C)C1CCC(CC1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Synonyms |
N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanine β-D-Glucopyranuronic Acid; Nateglinide Acyl Glucuronide; |
Origin of Product |
United States |
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